Agar

Catalog No.
S814630
CAS No.
9002-18-0
M.F
N/A
M. Wt
336.337
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agar

CAS Number

9002-18-0

Product Name

Agar

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol

Molecular Formula

N/A

Molecular Weight

336.337

InChI

InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1

InChI Key

GYYDPBCUIJTIBM-DYOGSRDZSA-N

SMILES

CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O

Synonyms

Agar-agar (8CI); AX 100; AX 200; AX 200F; AX 30; Agar 150C; Agar Agar Flake; Agargel; Agaron gel; Agaropectin, mixt. with agarose; Agarose, mixt. with agaropectin; Bacto-agar; Bengal gelatin; Bengal isinglass; CS 110; CS-16A; Ceylon isinglass; Chines
  • Gelling ability: Agar forms a solid matrix when dissolved in water and cooled. This allows for the isolation, cultivation, and identification of microorganisms on agar plates .
  • Transparency: Agar allows researchers to visually observe the growth and morphology of microorganisms on the plate .
  • Nutrient absorption: Agar itself doesn't provide nutrients for growth, but it allows researchers to incorporate various nutrients and selective agents into the medium, creating a customized environment for specific microorganisms .

These properties have made agar an essential tool in various research applications:

  • Isolation and identification of bacteria and fungi: By streaking a sample containing mixed microbial populations onto an agar plate, individual colonies of each microorganism can be isolated. These colonies can then be further studied to identify the specific species .
  • Antimicrobial testing: Agar plates are used to assess the effectiveness of antibiotics and other antimicrobial agents against specific microorganisms. The size and presence of an inhibition zone around the antimicrobial agent indicate its effectiveness .
  • Serological assays: Agarose, a purified component of agar, is used in various serological assays, such as agglutination tests and immunodiffusion assays, to detect the presence of specific antibodies or antigens in a sample .

Beyond Microbiology: Diverse Applications of Agar in Research

The versatility of agar extends beyond microbiology. Its unique properties have found applications in other scientific disciplines:

  • Plant tissue culture: Agar provides a solid support and allows for the controlled absorption of nutrients for the growth and development of plant tissues in sterile conditions .
  • Protein and DNA analysis: Agarose gels are used in various techniques like electrophoresis to separate and analyze proteins and DNA molecules based on their size and charge .
  • Histopathology: Agar is used to embed tissue samples for histological analysis, allowing for their proper orientation and sectioning .

Agar, also known as agar-agar, is a hydrophilic colloidal polysaccharide complex derived from the cell walls of certain red algae, primarily from the genera Gelidium and Gracilaria. It consists mainly of two components: agarose, a linear polysaccharide, and agaropectin, a heterogeneous mixture of smaller molecules. Agarose typically makes up about 70% of the mixture, while agaropectin comprises around 30% . Agar is characterized by its ability to form gels at relatively low concentrations and exhibits unique thermal properties, such as hysteresis, where it solidifies below 32–42 °C and melts above 85 °C .

In microbiology, agar is used to create a solid growth medium for bacteria and other microorganisms. The gel provides a stable surface for cell growth while allowing for the diffusion of nutrients and oxygen. Agarose, the key component, doesn't participate in metabolic processes and doesn't harm the microorganisms [].

Agar is insoluble in cold water but dissolves readily in boiling water. Upon cooling, it forms a stable gel that does not melt again below approximately 85 °C . When agar interacts with acids or alcohols, it can undergo esterification reactions, forming esters and releasing water. Additionally, oxidizing agents can convert agar into aldehydes or ketones . The polysaccharide structure allows agar to exhibit weak acid and weak base behavior, contributing to its versatility in various applications.

Agar is notable for its lack of susceptibility to microbial degradation, making it an ideal medium for cultivating bacteria and fungi in laboratory settings. Its gelling properties help inhibit the liquefaction caused by microbial enzymes . Furthermore, agar has been used as a laxative and appetite suppressant due to its high dietary fiber content, which can aid in digestive health .

Agar is extracted through a process that involves boiling the red algae to release the polysaccharides. The resulting solution is then filtered and cooled to form a gel. This gel can be further processed into various forms such as powdered agar or flakes. The extraction process may vary depending on the species of algae used and can include freeze-drying techniques to enhance stability and shelf-life .

Agar has a wide range of applications across different industries:

  • Food Industry: Used as a gelling agent in desserts, jellies, puddings, and as a thickener in soups.
  • Microbiology: Serves as a solid substrate for growing microbial cultures.
  • Pharmaceuticals: Acts as a carrier for drugs and vitamins.
  • Cosmetics: Utilized in creams and gels for its stabilizing properties.
  • Dietary Supplements: Employed as a bulking agent due to its high fiber content .

Research has shown that agar interacts favorably with various substances. For example, it can enhance the stability of emulsions and suspensions in food products and pharmaceuticals. Its ability to form gels makes it an excellent medium for controlled release formulations in drug delivery systems. Studies also indicate that agar can inhibit the growth of certain microorganisms when used in culture media .

Several compounds share similarities with agar but differ in their chemical structure and properties:

CompoundSourceGelling PropertiesUnique Features
CarrageenanRed seaweedForms gels at lower temperaturesContains sulfated galactans; varies in viscosity
GelatinAnimal collagenMelts at body temperatureDerived from animal sources; less stable than agar
PectinFruitsForms gels with sugarPrimarily used in jams and jellies; requires sugar for gelling
AlginateBrown seaweedForms gels in presence of calcium ionsUsed primarily in food applications; forms soft gels

Agar stands out due to its high gel strength at low concentrations, low viscosity when dissolved, and unique thermal properties that allow it to remain stable under various conditions .

XLogP3

-2.2

Use Classification

Food additives
THICKENER; -> JECFA Functional Classes
Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

HARVESTING, EXTRACTION, & PROCESSING OF VARIOUS RED-PURPLE SPECIES OF ALGAE OF THE CLASS RHODOPHYCEAE
The agar can be extracted from the seaweed with hot water, followed by freezing and thawing for purification. Commercial extraction procedures involve washing, chemical extraction, filtration, gelation, freezing, bleaching, washing, drying, and milling.

General Manufacturing Information

Agar: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Structure believed to be a complex range of polysaccharide chains having alternating alpha-(1,3) and beta-(1,4) linkages and varying in total charge content; three extremes of structure noted, namely neutral agarose, pyruvated agarose having little sulfation, and sulfated galactan...
SINCE AGAR IS COMPOSED OF AT LEAST TWO POLYMERIC ELECTROLYTES, THE PHOSPHATES SHOULD BE USEFUL IN IMPROVING ITS GELLING CHARACTERISTICS. ...DEMONSTRATED THAT THE GELLING STRENGTH OF THE AGAR GEL WAS SIGNIFICANTLY INCREASED BY...ADDITION OF 0.12-0.3% DSP.
AGAR WAS ALSO THE FIRST SEAWEED KNOWN TO BE EXTRACTED, PURIFIED, AND DRIED WHEN THE PROCESS WAS ACCIDENTALLY DISCOVERED BY A JAPANESE INNKEEPER ABOUT 1658. IT WAS INTRODUCED TO EUROPE AND THE UNITED STATES FROM CHINA IN THE NINETEENTH CENTURY...
CHEMICALLY, AGAR IS BELIEVED TO BE COMPOSED OF 3,6-ANHYDRO-L-GALACTOSE AND D-GALACTOPYRANOSE RESIDUES IN VARYING PROPORTIONS. THE TERM AGAR...HAS BEEN USED TO DESIGNATE BOTH THE DRIED EXTRACT AND THE SEAWEED SOURCE, BUT IT HAS BEEN PROPOSED THAT..."AGAROPHYTE" BE USED FOR THE WEED.
For more General Manufacturing Information (Complete) data for AGAR-AGAR (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 945.57. Agar in Meat. Qualitative Test.

Dates

Modify: 2023-08-15

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